molecular formula C11H15NO3 B14421934 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine CAS No. 83492-45-9

2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B14421934
CAS No.: 83492-45-9
M. Wt: 209.24 g/mol
InChI Key: LYFNCOUITUJCLL-UHFFFAOYSA-N
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Description

2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine is a complex organic compound with a unique structure that includes multiple methyl groups and a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and specific reagents that facilitate the formation of the dioxino ring. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and dioxino-containing molecules. Examples include:

Uniqueness

2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other compounds may not be suitable.

Properties

IUPAC Name

2,2,5,8-tetramethyl-7-oxido-4H-[1,3]dioxino[4,5-c]pyridin-7-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-12(13)8(2)10-9(7)6-14-11(3,4)15-10/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNCOUITUJCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C2=C1COC(O2)(C)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60834565
Record name 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83492-45-9
Record name 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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